molecular formula C16H12F2N2O3 B12524030 Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- CAS No. 651749-07-4

Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-

Cat. No.: B12524030
CAS No.: 651749-07-4
M. Wt: 318.27 g/mol
InChI Key: BZQSFVXENHPGGY-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- is a complex organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety linked to a 3,5-difluorophenyl group and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- is unique due to the presence of both the 3,5-difluorophenyl group and the imidazolidinone ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

651749-07-4

Molecular Formula

C16H12F2N2O3

Molecular Weight

318.27 g/mol

IUPAC Name

3-[3-(3,5-difluorophenyl)-2-oxoimidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C16H12F2N2O3/c17-11-7-12(18)9-14(8-11)20-5-4-19(16(20)23)13-3-1-2-10(6-13)15(21)22/h1-3,6-9H,4-5H2,(H,21,22)

InChI Key

BZQSFVXENHPGGY-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C2=CC=CC(=C2)C(=O)O)C3=CC(=CC(=C3)F)F

Origin of Product

United States

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